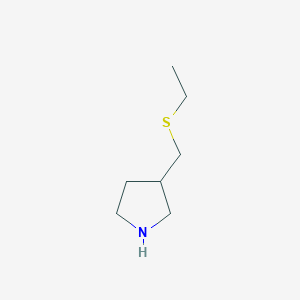

3-((Ethylthio)methyl)pyrrolidine

Description

Contextual Significance of Pyrrolidine (B122466) Scaffolds in Modern Organic Synthesis

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of modern organic and medicinal chemistry. nih.govresearchgate.netfrontiersin.org This scaffold is a prevalent feature in a vast array of natural products, including many alkaloids, vitamins, and hormones, which speaks to its evolutionary selection for biological relevance. frontiersin.orgmdpi.com In the realm of synthetic chemistry, the significance of the pyrrolidine nucleus is multifaceted.

One of the key attributes of the pyrrolidine scaffold is its three-dimensional nature. nih.govnih.gov Unlike its flat, aromatic counterpart, pyrrole (B145914), the sp³-hybridized carbon atoms of the pyrrolidine ring allow for a non-planar conformation, a phenomenon sometimes referred to as "pseudorotation". nih.govnih.gov This conformational flexibility, combined with the potential for multiple stereogenic centers, enables the creation of a diverse array of molecular shapes, which is crucial for the specific interactions required in biological systems and asymmetric catalysis. nih.govnih.gov Consequently, pyrrolidine and its derivatives are among the most frequently appearing five-membered non-aromatic nitrogen heterocycles in drugs approved by the U.S. Food and Drug Administration (FDA). frontiersin.org

Furthermore, the pyrrolidine ring serves as a versatile building block in organic synthesis. The amino acids L-proline and (S)-prolinol, which feature the pyrrolidine core, are fundamental starting materials for the synthesis of numerous complex molecules and are widely used as chiral catalysts in asymmetric reactions. mdpi.comnih.gov The development of catalytic methods, such as the three-component assembly reaction to form substituted pyrrolidines, highlights the ongoing efforts to efficiently construct this important heterocyclic system. acs.org The synthesis of functionalized pyrrolidines can be achieved through various strategies, including the functionalization of pre-existing pyrrolidine rings or the construction of the ring from acyclic precursors. mdpi.comnih.gov

Foundational Role of Alkyl Thioethers in Chemical Transformations and Materials Science

Alkyl thioethers, characterized by a sulfur atom bonded to two alkyl groups (C-S-C linkage), are fundamental functional groups with broad utility. biologyinsights.com While often associated with their potent and sometimes unpleasant odors, their chemical properties make them indispensable in various scientific domains. mdpi.comtaylorandfrancis.com

In organic synthesis, thioethers are important intermediates. biologyinsights.commdpi.com The sulfur atom can be readily oxidized to form sulfoxides and sulfones, which are themselves valuable functional groups in a variety of chemical transformations. fiveable.me The synthesis of thioethers is a well-established area of research, with traditional methods often involving the reaction of thiols with alkyl halides. mdpi.com However, due to the malodorous and air-sensitive nature of many thiols, alternative, thiol-free methods for thioether synthesis have been developed, utilizing reagents like xanthates or thiourea. mdpi.comtaylorandfrancis.comacs.org These advancements have made the incorporation of the thioether moiety into molecules more practical and environmentally benign.

Beyond their role as synthetic intermediates, alkyl thioethers are integral to materials science. The thioether linkage can be found in polymers, where it can influence the material's physical properties. For instance, poly(β-hydroxy thioether)s, synthesized via the thiol-epoxy 'click' reaction, are a class of polymers with potential applications in functional materials. ntu.edu.sg The ability of the sulfur atom in thioethers to coordinate with transition metals also makes them useful as ligands in catalysis. biologyinsights.com This coordination can stabilize metal catalysts used in a variety of industrial chemical processes. biologyinsights.com

Strategic Placement of 3-((Ethylthio)methyl)pyrrolidine within Heterocyclic and Sulfur-Containing Compound Research

The compound this compound represents a strategic fusion of the two aforementioned chemical entities: the privileged pyrrolidine scaffold and the versatile alkyl thioether functional group. While specific, in-depth research focusing solely on this particular molecule is not extensively documented in publicly available literature, its chemical structure allows for informed speculation on its potential areas of interest within the field of chemical research.

The synthesis of this compound would likely involve established methods for the construction of substituted pyrrolidines and the formation of thioether linkages. For instance, a plausible synthetic route could involve the functionalization of a pre-formed pyrrolidine ring that bears a suitable leaving group at the 3-methyl position, followed by nucleophilic substitution with an ethyl thiolate. Alternatively, a 1,3-dipolar cycloaddition reaction could be employed to construct the pyrrolidine ring with the desired substituent already in place. osi.lv

The combination of the basic nitrogen of the pyrrolidine ring and the sulfur atom of the thioether group in a single molecule creates a bidentate ligand. This structural feature suggests potential applications in coordination chemistry and catalysis, where it could bind to and influence the reactivity of metal centers. The presence of both a nitrogen and a sulfur atom could also impart interesting biological properties, as both elements are known to be important for interactions with biological targets. frontiersin.orgnih.gov

The placement of the ethylthio group on a methyl substituent at the 3-position of the pyrrolidine ring offers a degree of conformational flexibility. This could be advantageous in the design of molecules intended to bind to specific biological receptors or to act as organocatalysts, where precise three-dimensional arrangements are often crucial for activity. nih.gov Research into the synthesis and anticonvulsant activity of derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione highlights the interest in combining five-membered heterocyclic rings with sulfur-containing moieties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NS |

|---|---|

Molecular Weight |

145.27 g/mol |

IUPAC Name |

3-(ethylsulfanylmethyl)pyrrolidine |

InChI |

InChI=1S/C7H15NS/c1-2-9-6-7-3-4-8-5-7/h7-8H,2-6H2,1H3 |

InChI Key |

CSVWMTNHBITWTE-UHFFFAOYSA-N |

Canonical SMILES |

CCSCC1CCNC1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethylthio Methyl Pyrrolidine and Its Analogs

Retrosynthetic Disconnections and Precursor Identification for Pyrrolidine (B122466) Core and Ethylthio-Methyl Moiety

Retrosynthetic analysis of 3-((ethylthio)methyl)pyrrolidine reveals two primary disconnections. The first logical disconnection is at the C-S bond, suggesting a precursor such as a 3-(halomethyl)pyrrolidine or a similar derivative with a leaving group, and ethanethiol (B150549) or its corresponding thiolate. A second disconnection can be made at the C-C bond between the pyrrolidine ring and the methyl group, which would involve the coupling of a 3-formylpyrrolidine derivative with a sulfur-containing ylide.

A further disconnection of the pyrrolidine ring itself points to various acyclic precursors. For instance, a 1,4-dihaloamine derivative could undergo intramolecular cyclization. Alternatively, a γ-amino acid or its corresponding ester could be cyclized to form a lactam, which is then reduced to the pyrrolidine. The choice of precursors is critical and often dictated by the desired stereochemistry and the availability of starting materials.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Type | Specific Examples |

| Pyrrolidine Core Precursors | 3-(Hydroxymethyl)pyrrolidine, 3-(Tosyloxymethyl)pyrrolidine, N-protected-3-pyrrolidinemethanol, 1,4-dibromobutane, γ-amino acids |

| Ethylthio-Methyl Moiety Precursors | Ethanethiol, Sodium ethanethiolate, Ethyl methyl sulfide |

Strategies for Pyrrolidine Ring Construction Relevant to C-3 Substitution

The construction of a pyrrolidine ring with a substituent at the C-3 position can be achieved through various synthetic strategies. Many methods focus on creating the heterocyclic ring system, while others involve modifying an existing pyrrolidine. chemrxiv.org These strategies are crucial for accessing a wide range of biologically active molecules. nih.gov

Cyclization Reactions in the Presence of Chiral Auxiliaries

The use of chiral auxiliaries is a powerful strategy for controlling the stereochemistry of the pyrrolidine ring during its formation. Chiral auxiliaries can be temporarily incorporated into the acyclic precursor, directing the cyclization to favor the formation of one enantiomer over the other. For example, an Evans auxiliary attached to a γ-amino acid derivative can control the stereocenter at C-3 during an intramolecular cyclization. After the ring is formed, the auxiliary can be cleaved to yield the enantiomerically enriched 3-substituted pyrrolidine.

Another approach involves the use of chiral catalysts in cyclization reactions. For instance, a chiral Lewis acid can coordinate to the precursor and influence the stereochemical outcome of the cyclization. acs.org Asymmetric 1,3-dipolar cycloadditions of azomethine ylides with alkenes, often catalyzed by chiral metal complexes, provide a direct route to highly substituted and stereoisomerically pure pyrrolidines. acs.org These reactions can generate up to four new contiguous stereocenters with high regio- and stereoselectivity. mappingignorance.org The use of chiral N-tert-butanesulfinylazadienes in [3+2] cycloaddition reactions with azomethine ylides has also proven effective for the diastereoselective synthesis of densely substituted pyrrolidines. acs.org

Enantioselective Synthesis of Pyrrolidine Precursors

An alternative to using chiral auxiliaries during cyclization is the enantioselective synthesis of the acyclic precursors themselves. This can be achieved through various asymmetric reactions, such as asymmetric hydrogenation of a prochiral enamine or the use of enzymatic resolutions to separate a racemic mixture of a key intermediate.

For instance, the asymmetric reduction of a γ-keto-ester can produce a chiral γ-hydroxy ester, which can then be converted to the desired 3-substituted pyrrolidine precursor. Transaminases have been successfully employed in the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones. acs.org This enzymatic approach offers high enantioselectivity. acs.org

Approaches for Introducing the (Ethylthio)methyl Functional Group

Once the C-3 substituted pyrrolidine core is established, or a suitable precursor is in hand, the next critical step is the introduction of the (ethylthio)methyl group. This is typically achieved through the formation of a carbon-sulfur bond.

Thiol-Mediated Alkylations and Nucleophilic Substitutions

A straightforward and widely used method for forming the C-S bond is through the reaction of a nucleophilic sulfur species with an electrophilic carbon. Ethanethiol (EtSH) is a readily available and potent nucleophile, especially when deprotonated to form the ethanethiolate anion (EtS⁻). wikipedia.orgreddit.com

This reaction typically involves a pyrrolidine derivative bearing a good leaving group on the methyl substituent at the C-3 position, such as a halide (e.g., -CH₂Br, -CH₂I) or a sulfonate ester (e.g., -CH₂OTs, -CH₂OMs). The reaction of this electrophile with sodium ethanethiolate, generated by treating ethanethiol with a base like sodium hydride, proceeds via an SN2 mechanism to furnish the desired this compound. The choice of solvent is important, with polar aprotic solvents like DMF or DMSO often being used to facilitate the reaction.

Table 2: Common Leaving Groups for Nucleophilic Substitution

| Leaving Group | Chemical Formula |

| Tosylate | -OTs |

| Mesylate | -OMs |

| Bromide | -Br |

| Iodide | -I |

Cross-Coupling Methodologies for C-S Bond Formation

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-S bonds, offering milder reaction conditions and broader functional group tolerance compared to traditional methods. rsc.orgacs.org Palladium, copper, and nickel-based catalytic systems are commonly employed for this purpose. researchgate.netacsgcipr.org

These reactions can involve the coupling of a 3-(halomethyl)pyrrolidine with a thiol or a thiolate salt. For instance, a palladium-catalyzed reaction using a suitable phosphine (B1218219) ligand can effectively couple a 3-(bromomethyl)pyrrolidine (B594659) with ethanethiol in the presence of a base. acsgcipr.org Copper-catalyzed C-S bond formation, often referred to as the Ullmann condensation, is another valuable method. acs.org Radical-radical cross-coupling reactions have also been developed for C-S bond formation, providing alternative synthetic routes. acs.orgnih.gov These methods can sometimes overcome the limitations of traditional nucleophilic substitution, particularly with less reactive substrates. rsc.org

Convergent and Divergent Synthetic Routes

The construction of the this compound scaffold can be approached through both convergent and divergent synthetic strategies. Each approach offers distinct advantages in terms of flexibility and efficiency.

Convergent Synthetic Routes

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages of the synthesis. For this compound, a convergent approach would typically involve the preparation of a pyrrolidine ring precursor and the (ethylthio)methyl side chain, followed by their coupling.

One potential convergent strategy could involve the [3+2] cycloaddition of an azomethine ylide with an alkene bearing the desired side chain or a precursor to it. Azomethine ylides are powerful intermediates for constructing the pyrrolidine ring with control over stereochemistry. nih.govacs.org For instance, an azomethine ylide generated from the condensation of an amino acid (like glycine) and an aldehyde could react with an alkene such as allyl ethyl sulfide. The subsequent reduction of the double bond would yield the target structure. The use of chiral auxiliaries or catalysts can provide enantiomerically enriched pyrrolidines. acs.org

Another convergent approach could be the alkylation of a pre-formed pyrrolidine nucleophile with a reagent containing the (ethylthio)methyl group. For example, a metallated pyrrolidine derivative could be reacted with a halo- or tosyloxymethyl ethyl sulfide.

Divergent Synthetic Routes

Divergent synthesis begins with a common intermediate that is subsequently elaborated into a variety of structurally related compounds. This approach is particularly useful for creating a library of analogs for structure-activity relationship studies. For this compound and its analogs, a divergent strategy would likely start from a common pyrrolidine intermediate, such as one with a functional group at the 3-position that can be converted to the (ethylthio)methyl group.

A plausible divergent route could start from commercially available 3-pyrrolidinemethanol. This starting material can be converted to a good leaving group, such as a tosylate or a halide (e.g., 3-(bromomethyl)pyrrolidine), by standard functional group interconversion methods. Subsequent nucleophilic substitution with sodium ethanethiolate would then furnish the desired this compound. This method allows for the synthesis of a variety of analogs by simply changing the thiol nucleophile.

Alternatively, catalyst-tuned hydroalkylation reactions of 3-pyrrolines offer a divergent pathway to either C2- or C3-alkylated pyrrolidines, depending on the metal catalyst used (e.g., Co or Ni). organic-chemistry.org This strategy could potentially be adapted to introduce the desired side chain. Furthermore, palladium-catalyzed hydroarylation of N-alkyl pyrrolines has been shown to be an effective method for producing 3-substituted pyrrolidines. nih.govnih.govresearchgate.net While demonstrated for aryl groups, modifications of this methodology could potentially be developed for the introduction of alkylthio side chains.

Optimization of Reaction Conditions and Yields on a Research Scale

The optimization of reaction conditions is a critical step in developing any synthetic route to maximize product yield and purity while minimizing reaction time and the formation of byproducts. The following tables present data from studies on the synthesis of substituted pyrrolidines, which can inform the optimization of routes to this compound.

The synthesis of pyrrolidine derivatives through multi-component reactions is a powerful strategy, and the optimization of these reactions is crucial for their efficiency. For example, in a three-component reaction for the synthesis of tetrasubstituted pyrroles, various parameters were optimized as shown in the table below. While the final product is a pyrrole (B145914), the principles of optimizing a multi-component reaction involving similar intermediates are relevant.

Table 1: Optimization of a Three-Component Reaction for Pyrrole Synthesis

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K2CO3 | CH3CN | 80 | 12 | 45 |

| 2 | Cs2CO3 | CH3CN | 80 | 12 | 52 |

| 3 | DBU | CH3CN | 80 | 12 | 78 |

| 4 | DBU | THF | 60 | 12 | 65 |

| 5 | DBU | Toluene | 100 | 12 | 70 |

| 6 | DBU | CH3CN | Room Temp | 24 | 60 |

This table is illustrative and based on general optimization principles found in the literature for heterocyclic synthesis.

In another example, the optimization of an iridium-catalyzed reductive [3+2] cycloaddition to form polysubstituted pyrrolidines highlights the importance of the silane (B1218182) reagent and the absence of an external base. nih.gov

Table 2: Optimization of Iridium-Catalyzed Reductive [3+2] Cycloaddition

| Entry | TMDS (equiv.) | Additive | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | 2 | Et3N (2 equiv.) | Room Temp | 50 |

| 2 | 2 | None | Room Temp | 75 |

| 3 | 1 | None | Room Temp | 60 |

Data adapted from a study on iridium-catalyzed reductive dipole generation. nih.gov

The data indicates that 2 equivalents of tetramethyldisiloxane (TMDS) without an additional base at room temperature provided the optimal yield. nih.gov The eliminated silanoate was found to be a competent Brønsted base for the reaction to proceed. nih.gov

For a divergent synthesis involving the functionalization of a pyrrolidine precursor, the choice of solvent and base for a nucleophilic substitution reaction would be critical. For the reaction of a hypothetical 3-(bromomethyl)pyrrolidine with sodium ethanethiolate, polar aprotic solvents like DMF or DMSO would likely be favored to facilitate the SN2 reaction. The temperature would also be a key parameter to optimize, balancing reaction rate with potential side reactions.

The development of a robust synthetic route to this compound on a research scale would involve a systematic variation of these parameters—catalyst, solvent, temperature, and stoichiometry of reagents—to achieve the highest possible yield and purity of the final product.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Pyrrolidinemethanol |

| 3-(Bromomethyl)pyrrolidine |

| Sodium ethanethiolate |

| Allyl ethyl sulfide |

| 3-Pyrroline |

Chemical Transformations and Reactivity Profiles of 3 Ethylthio Methyl Pyrrolidine

Electrophilic and Nucleophilic Reactions of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom in the pyrrolidine ring of 3-((ethylthio)methyl)pyrrolidine is a nucleophilic and basic center. libretexts.orgmdpi.com This inherent nucleophilicity allows it to readily participate in reactions with a wide range of electrophiles. libretexts.org For instance, it can undergo N-alkylation, N-acylation, and N-arylation to furnish the corresponding N-substituted derivatives. The basicity of the pyrrolidine nitrogen, with a pKa of its conjugate acid typically around 11, facilitates these reactions. libretexts.org

The lone pair of electrons on the nitrogen atom is readily available for bond formation, making it a potent nucleophile. organic-chemistry.org This reactivity is a cornerstone of pyrrolidine chemistry, enabling its use as a building block in the synthesis of more complex molecules. nih.gov Reactions with alkyl halides, acyl halides, and other electrophilic reagents proceed efficiently to yield N-functionalized products. libretexts.org

| Reaction Type | Electrophile | Product | General Conditions |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkylpyrrolidine | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-Acylpyrrolidine | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) |

| N-Arylation | Aryl halide (e.g., C₆H₅Br) | N-Arylpyrrolidine | Palladium catalyst, Base |

This table represents typical reactions of the pyrrolidine nitrogen and is for illustrative purposes.

Stereoselective Modifications of the Pyrrolidine Ring System

The pyrrolidine ring is a versatile scaffold that can be modified with a high degree of stereocontrol. nih.govprepchem.com Stereoselective synthesis methods are crucial for producing optically pure pyrrolidine derivatives, which are valuable in medicinal chemistry and materials science. youtube.com These methods can be broadly categorized into two approaches: the functionalization of a pre-existing chiral pyrrolidine core or the stereoselective cyclization of acyclic precursors. youtube.com

For a molecule like this compound, which possesses a stereocenter at the 3-position, any modification to the ring must consider the influence of this existing chirality. Reactions can be either stereospecific, where the stereochemistry of the starting material dictates the stereochemistry of the product, or stereoselective, where one stereoisomer is formed in preference to another. masterorganicchemistry.comkhanacademy.orgnih.gov For instance, catalytic hydrogenation of a substituted pyrrole (B145914) can lead to a highly diastereoselective formation of functionalized pyrrolidines. cymitquimica.com The choice of catalyst and reaction conditions plays a critical role in determining the stereochemical outcome. nih.govprepchem.com

| Stereoselective Reaction | Reagents | Key Feature |

| Catalytic Asymmetric Hydrogenation | Chiral Ru(II) complex | High enantiomeric and diastereomeric excess. nih.gov |

| 1,3-Dipolar Cycloaddition | Azomethine ylides | Formation of multiple stereocenters with high diastereoselectivity. prepchem.com |

| Hydrozirconation-Cyclization | N-allyl oxazolidines | Diastereoselective synthesis of substituted pyrrolidines. youtube.com |

This table provides examples of stereoselective reactions applicable to pyrrolidine synthesis and is for illustrative purposes.

Reactivity of the Ethylthio Moiety

The ethylthio group in this compound introduces a reactive sulfur atom that can participate in a range of transformations, including oxidation, desulfurization, and metal coordination.

Common oxidizing agents for this purpose include hydrogen peroxide, peroxy acids (like m-CPBA), and metal-based catalysts. nih.govrsc.org The oxidation of a thioether to a sulfoxide (B87167) is generally the first step, and with a stronger oxidizing agent or prolonged reaction times, further oxidation to the sulfone can be achieved. chemicalbook.comrsc.org The selective oxidation to the sulfoxide can often be accomplished by careful control of the stoichiometry of the oxidant. nih.gov

| Oxidizing Agent | Product | Selectivity |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide/Sulfone | Can be controlled by reaction conditions. wikipedia.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide/Sulfone | Stoichiometry dependent. rsc.org |

| Lead Tetra-acetate | Azo-compound (from carbazate) | Specific for certain substrates. researchgate.net |

| Manganese-mediated electrochemical oxidation | Sulfoxide | High selectivity for sulfoxide over sulfone. bldpharm.com |

This table illustrates common oxidation reactions of thioethers and is for illustrative purposes.

The ethylthio group can be removed through desulfurization reactions, which typically involve cleavage of the carbon-sulfur bond. nih.gov This can be a valuable synthetic strategy to introduce other functional groups or to form new carbon-carbon bonds. youtube.comvjs.ac.vn Metal-free methods for C-S bond cleavage have been developed, offering milder and more environmentally friendly alternatives to traditional approaches. researchgate.netnih.gov For instance, N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) have been used to mediate the selective cleavage of C(sp³)–S bonds in thioethers. nih.gov

Desulfurization can also be a key step in the formation of C-C bonds. For example, visible-light-promoted direct desulfurization of glycosyl thiols has been utilized to synthesize C-glycosides.

The sulfur atom of the ethylthio group possesses lone pairs of electrons, enabling it to act as a ligand and coordinate to various transition metals. This coordination ability allows this compound to form metal complexes, which can have interesting catalytic or biological properties. mdpi.comcymitquimica.com The thioether can act as a monodentate ligand through the sulfur atom or, in concert with the pyrrolidine nitrogen, as a bidentate ligand.

Ligand exchange reactions, where one ligand is replaced by another in a metal complex, are a fundamental aspect of coordination chemistry. The ethylthio group can participate in such exchanges, allowing for the fine-tuning of the properties of the resulting metal complexes. The stability of these complexes is influenced by factors such as the nature of the metal ion and the other ligands present. cymitquimica.com

Palladium-Catalyzed and Other Transition Metal-Mediated Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgwikipedia.org The pyrrolidine ring and the ethylthio group in this compound can both be involved in such transformations. For instance, the nitrogen atom of the pyrrolidine can be arylated using palladium catalysis.

Furthermore, the thioether moiety can act as a directing group in transition-metal-catalyzed C-H functionalization reactions, enabling the selective modification of the molecule at positions that would otherwise be unreactive. The choice of ligand for the palladium catalyst is crucial for the success of these reactions, with bulky trialkylphosphines like P(t-Bu)₃ and PCy₃ often being effective. Other transition metals, such as nickel and rhodium, also catalyze a variety of transformations involving pyrrolidines and thioethers. nih.gov

| Reaction Type | Catalyst System | Reactants | Product Type |

| Suzuki Coupling | Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base | Organoboron compound, Aryl/vinyl halide | Biaryl, Styrene |

| Heck Reaction | Pd catalyst, Base | Alkene, Aryl/vinyl halide | Substituted alkene |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | Amine, Aryl halide | N-Aryl amine |

| C-H Functionalization | Transition metal catalyst | Substrate with directing group | Functionalized product |

This table summarizes key palladium-catalyzed reactions that could be applicable to derivatives of this compound and is for illustrative purposes.

Advanced Applications in Organic Synthesis As a Building Block

Utility as a Chiral Building Block in Asymmetric Synthesis

The non-planar, puckered nature of the pyrrolidine (B122466) ring and the presence of a stereocenter at the C3 position make 3-((Ethylthio)methyl)pyrrolidine an intrinsically chiral molecule. In its enantiomerically pure forms, (R)- and (S)-3-((Ethylthio)methyl)pyrrolidine, it serves as an invaluable building block for asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule.

The utility of chiral pyrrolidines is well-established, with proline and its derivatives being famous for their role in organocatalysis. Similarly, the pyrrolidine nitrogen of this compound can be used to direct stereoselective transformations. For instance, it can be acylated to form a chiral amide, which then directs the stereoselective addition of nucleophiles to an adjacent prochiral center. The ethylthio-methyl side chain adds another layer of control. The sulfur atom can coordinate to transition metals, influencing the catalytic cycle and enhancing enantioselectivity in metal-catalyzed reactions.

Table 1: Potential Asymmetric Transformations Using this compound

| Reaction Type | Role of the Pyrrolidine Moiety | Potential Influence of the Ethylthio-methyl Group |

|---|---|---|

| Asymmetric Alkylation | Serves as a chiral auxiliary, directing the approach of an electrophile. | The sulfur can be oxidized to a sulfoxide (B87167), creating a new stereocenter and offering additional steric hindrance to control facial selectivity. |

| Chiral Ligand Synthesis | The nitrogen and sulfur atoms can act as a bidentate ligand for transition metals (e.g., Palladium, Rhodium, Copper). | The thioether provides a soft donor atom that can preferentially bind to certain metals, creating a well-defined chiral environment for catalysis. |

| Organocatalysis | The secondary amine can form chiral enamines or iminium ions, facilitating stereoselective aldol (B89426) or Michael reactions. | The side chain can modulate the solubility and electronic properties of the catalyst, fine-tuning its reactivity and selectivity. |

Precursor for Complex Polycyclic and Heterocyclic Systems

The structure of this compound is an ideal starting point for the synthesis of more complex, multi-ring systems that are often the core of pharmacologically active compounds. Both the pyrrolidine ring and its side chain can participate in ring-forming reactions to construct fused, spirocyclic, or bridged polycyclic architectures.

One common strategy involves N-functionalization of the pyrrolidine nitrogen, followed by an intramolecular cyclization. For example, attaching a suitable electrophilic chain to the nitrogen can trigger a cyclization onto the side chain or the pyrrolidine ring itself. The thioether group is particularly useful in this context. It can be involved in Pummerer-type rearrangements to generate an electrophilic center, or it can be alkylated to form a sulfonium (B1226848) salt, which then acts as a leaving group in a cyclization reaction. These strategies can lead to the formation of novel sulfur-containing heterocyclic systems fused to the pyrrolidine core. A notable application is the synthesis of spirooxindole pyrrolidine scaffolds, which can be achieved through multi-component reactions involving isatin (B1672199) derivatives and a pyrrolidine-based azomethine ylide. researchgate.net

Table 2: Exemplary Cyclization Strategies

| Starting Moiety | Reagent/Condition | Resulting System |

|---|---|---|

| Pyrrolidine Nitrogen | Phthaloyl Dichloride | Fused Polycyclic Imide |

| Ethylthio-methyl Sulfur | m-CPBA (oxidation), Acetic Anhydride | Pummerer rearrangement intermediate for further cyclization |

| Pyrrolidine Ring | Intramolecular Heck Reaction (after N-arylation) | Bridged or Fused Heterocycle |

Scaffold for the Rational Design and Synthesis of Molecular Probes

A molecular scaffold is a core structure upon which other functional groups can be systematically added to create compounds with specific properties. The pyrrolidine ring is an excellent scaffold due to its three-dimensional structure, which allows for precise spatial arrangement of substituents. nih.gov this compound serves as a bifunctional scaffold, offering two distinct points for modification.

In the design of molecular probes—molecules used to detect and visualize biological processes—this bifunctionality is highly advantageous.

The Pyrrolidine Nitrogen: This site is readily functionalized via standard amination or amidation chemistry. It can be used to attach a reporter group, such as a fluorophore (e.g., fluorescein, rhodamine) or a biotin (B1667282) tag for affinity purification.

The Thioether Side Chain: The sulfur atom provides a unique chemical handle. It can be selectively oxidized to a sulfoxide or sulfone, which can alter the polarity and hydrogen-bonding capabilities of the probe. Alternatively, the ethyl group can be replaced with more complex substituents via nucleophilic substitution at a pre-activated side chain, allowing for the attachment of a targeting moiety that directs the probe to a specific protein or cellular location.

This dual-handle approach allows for the modular synthesis of complex probes where one part of the molecule is responsible for detection and the other for biological targeting.

Integration into Supramolecular Assemblies and Advanced Materials (if chemically plausible)

The field of supramolecular chemistry involves the assembly of molecules into larger, ordered structures held together by non-covalent interactions. The chemical features of this compound make it a plausible candidate for incorporation into such assemblies.

The pyrrolidine nitrogen can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. The thioether sulfur atom is a soft Lewis base, capable of coordinating to soft metal ions like silver (Ag+), gold (Au+), or palladium (Pd2+). This coordination ability could be exploited to direct the self-assembly of metal-organic polygons or coordination polymers.

For instance, if two molecules of this compound were linked at their nitrogen atoms by a rigid spacer, the resulting bidentate sulfur-containing ligand could chelate to a metal center. By carefully choosing the geometry of the spacer and the coordination preference of the metal, it is chemically plausible to construct discrete molecular cages or extended network materials. While specific research on this compound's use in materials science is not widely documented, its structural motifs are analogous to other building blocks successfully used in the creation of functional supramolecular systems.

Spectroscopic and Analytical Characterization Methodologies in Academic Research

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the calculation of a unique elemental formula. For 3-((Ethylthio)methyl)pyrrolidine (C₇H₁₅NS), HRMS would be used to confirm its molecular weight by detecting the protonated molecule [M+H]⁺.

Alpha-cleavage adjacent to the nitrogen atom, leading to the opening of the pyrrolidine (B122466) ring.

Cleavage of the C-S bond, resulting in the loss of the ethylthio group or the ethyl group from the sulfur atom.

Fragmentation of the ethyl group.

By analyzing these fragments, researchers can piece together the structural connectivity of the molecule, confirming the presence of the pyrrolidine ring and the ethylthiomethyl substituent. miamioh.edumdpi.com

Table 1: Expected HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass |

|---|

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed structure of organic molecules in solution. While one-dimensional ¹H and ¹³C NMR provide primary information about the chemical environment of protons and carbons, advanced two-dimensional (2D) techniques are required for unambiguous assignment.

For this compound, a suite of 2D-NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, revealing which protons are adjacent to each other. It would be used to trace the connectivity of protons within the pyrrolidine ring and the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It allows for the definitive assignment of which protons are attached to which carbon atoms. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for connecting different parts of the molecule. For instance, HMBC would show correlations between the methylene (B1212753) protons of the -CH₂S- group and the C3 carbon of the pyrrolidine ring, as well as with the carbon of the ethyl group, confirming the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It provides information about the stereochemistry and conformation of the molecule.

Though specific NMR data for this compound is not documented in readily accessible literature, analysis of related pyrrolidine structures provides a basis for expected chemical shifts and correlations. spectrabase.comresearchgate.netresearchgate.netchemicalbook.com

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for both the purification of synthesized compounds and the assessment of their purity.

Preparative High-Performance Liquid Chromatography (HPLC): Following a synthesis, preparative HPLC is often used to isolate the target compound from unreacted starting materials, byproducts, and other impurities. The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase. fda.gov Fractions are collected and the ones containing the pure compound are combined.

Purity Assessment: Analytical HPLC or Gas Chromatography (GC) is used to determine the purity of the final compound. A pure sample should ideally show a single sharp peak in the chromatogram. The purity is often quantified as a percentage based on the relative area of the main peak.

Chiral Chromatography: The C3 position of this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers): (R)-3-((Ethylthio)methyl)pyrrolidine and (S)-3-((Ethylthio)methyl)pyrrolidine. If the compound is prepared through a non-stereospecific synthesis, it will be a racemic mixture (a 50:50 mixture of both enantiomers). Chiral chromatography, a specialized form of HPLC using a chiral stationary phase, is the standard method for separating these enantiomers. nih.gov This technique is also used to determine the enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Confirmation

While NMR provides the structure in solution, X-ray crystallography offers an exact and unambiguous picture of the molecule's three-dimensional structure in the solid state. This technique is considered the gold standard for structural determination.

To perform this analysis, a high-quality single crystal of the compound (or a suitable crystalline derivative, such as a salt) must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. This analysis yields precise information about bond lengths, bond angles, and the absolute configuration of stereocenters. researchgate.netmdpi.commdpi.com Although no crystal structure for this compound has been reported in crystallographic databases, this method would provide the ultimate confirmation of its molecular geometry and stereochemistry if suitable crystals were obtained. sciencepublishinggroup.com

Computational and Mechanistic Investigations of 3 Ethylthio Methyl Pyrrolidine and Its Reactions

Quantum Chemical Calculations for Conformational Analysis and Energetics

A typical approach involves a systematic conformational search using molecular mechanics, followed by geometry optimization and energy calculations of the located conformers using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).

For 3-((Ethylthio)methyl)pyrrolidine, the key degrees of freedom for conformational diversity include the puckering of the five-membered pyrrolidine (B122466) ring (which can adopt envelope or twisted conformations), the orientation of the (ethylthio)methyl substituent relative to the ring (axial vs. equatorial), and the rotation around the C-S and S-C bonds in the ethylthio group.

Hypothetical Research Findings:

A computational study would likely identify several low-energy conformers. The relative energies of these conformers could be calculated to determine their Boltzmann population at a given temperature. For instance, calculations could reveal whether the conformer with the (ethylthio)methyl group in an equatorial position is more stable than the axial conformer, which is common for substituted cyclohexanes but can be more complex in pyrrolidines due to the presence of the nitrogen atom. The orientation of the lone pair on the nitrogen and its potential interactions with the sulfur atom could also influence conformational preference.

Hypothetical Data Table: Conformational Analysis of this compound

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Boltzmann Population (%) at 298.15 K |

| Equatorial-gauche | B3LYP/6-31G(d) | 0.00 | 1.85 | 75.3 |

| Equatorial-anti | B3LYP/6-31G(d) | 0.85 | 2.10 | 18.2 |

| Axial-gauche | B3LYP/6-31G(d) | 2.10 | 1.70 | 6.5 |

This table is a hypothetical representation of results from a quantum chemical calculation.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the mechanisms of chemical reactions. nih.govgithub.ionih.govnih.gov For this compound, DFT could be used to explore various potential reactions, such as N-alkylation, oxidation of the sulfur atom, or reactions involving the pyrrolidine ring.

By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state provides the activation energy barrier, which is a key determinant of the reaction rate.

Hypothetical Research Findings:

Consider the S-oxidation of this compound to the corresponding sulfoxide (B87167). A DFT study could compare different oxidizing agents and map out the reaction pathway. The calculations would likely show the formation of a transition state where the oxidant is interacting with the sulfur atom. The computed activation energy would provide a quantitative measure of the reaction's feasibility. Such studies can be crucial in understanding and optimizing synthetic procedures. uncw.edu

Hypothetical Data Table: DFT Calculated Energetics for the S-Oxidation of this compound

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactants (Pyrrolidine + H₂O₂) | B3LYP/def2-TZVP | 0.0 |

| Transition State | B3LYP/def2-TZVP | +15.2 |

| Products (Sulfoxide + H₂O) | B3LYP/def2-TZVP | -45.8 |

This table is a hypothetical representation of results from a DFT calculation on a reaction pathway.

Molecular Dynamics Simulations to Understand Solution-Phase Behavior

While quantum chemical calculations are excellent for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are better suited for understanding the behavior of molecules in the condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on a force field, providing insights into solvation, conformational dynamics, and intermolecular interactions.

For this compound, MD simulations would be particularly relevant to understanding its behavior in different solvents, which is crucial for its synthetic utility and application. For example, simulations could reveal how the solvent molecules arrange around the pyrrolidine and its side chain, and how this solvation shell affects its conformational preferences and reactivity.

Hypothetical Research Findings:

An MD simulation of this compound in water could reveal the formation of hydrogen bonds between water molecules and the nitrogen atom of the pyrrolidine ring. The simulation could also show how the hydrophobic ethyl group influences the local water structure. By analyzing the trajectory of the simulation, one could determine the predominant conformations in solution and the timescale of conformational changes, which might differ from the gas-phase predictions due to solvent effects.

Hypothetical Data Table: Analysis of a 100 ns MD Simulation of this compound in Water

| Property | Value |

| Average number of hydrogen bonds (N-H···O_water) | 1.2 |

| Radial Distribution Function g(r) peak for N···O_water | 2.8 Å |

| Predominant Dihedral Angle (C-C-S-C) | gauche (±60°) |

| Conformational Transition Rate (equatorial to axial) | 1.5 x 10⁸ s⁻¹ |

This table is a hypothetical representation of results from a molecular dynamics simulation.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, such as NMR chemical shifts, coupling constants, and IR vibrational frequencies. researchgate.netresearchgate.net This is extremely valuable for structure elucidation and for interpreting experimental spectra. For a novel or sparsely characterized compound like this compound, predicted spectra can be a powerful tool for confirming its identity.

The prediction of NMR parameters is often done using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. The calculated shielding tensors are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). IR frequencies are calculated from the second derivatives of the energy with respect to atomic displacements.

Hypothetical Research Findings:

A computational study would likely involve optimizing the geometry of the most stable conformer(s) of this compound and then performing NMR and IR calculations. The predicted ¹H and ¹³C NMR spectra could then be compared with experimental data. Discrepancies between predicted and experimental spectra can sometimes point to incorrect structural assignments or the presence of multiple conformers in solution. uncw.edu

Hypothetical Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (GIAO-B3LYP/6-311+G(d,p)) | Experimental Chemical Shift (CDCl₃) |

| C2 (Pyrrolidine) | 55.2 | 54.8 |

| C3 (Pyrrolidine) | 38.1 | 37.5 |

| C4 (Pyrrolidine) | 25.9 | 25.4 |

| C5 (Pyrrolidine) | 47.3 | 46.9 |

| Methylene (B1212753) (exocyclic) | 36.5 | 35.9 |

| Methylene (ethyl) | 28.4 | 27.8 |

| Methyl (ethyl) | 15.1 | 14.7 |

This table is a hypothetical representation of results from a computational spectroscopy study, with plausible experimental values for comparison.

Q & A

Q. How can isotopic labeling (e.g., ¹³C or ²H) aid in mechanistic studies of this compound?

- Methodological Answer : Incorporate ¹³C at the pyrrolidine ring’s C2 position to track metabolic fate via LC-MS/MS. Deuteration at the ethylthio group’s CH2 moiety reduces metabolic oxidation, enabling longer half-life studies in pharmacokinetic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.